molecular formula C16H25NO B1680332 Phenol, m-(1-methyl-3-(2-methylbutyl)-3-pyrrolidinyl)- CAS No. 38906-47-7

Phenol, m-(1-methyl-3-(2-methylbutyl)-3-pyrrolidinyl)-

Cat. No.: B1680332
CAS No.: 38906-47-7
M. Wt: 247.38 g/mol
InChI Key: IEMYFOOOVZNVLE-UHFFFAOYSA-N
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Description

Phenol, m-(1-methyl-3-(2-methylbutyl)-3-pyrrolidinyl)- is a complex organic compound that features a phenol group substituted with a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, m-(1-methyl-3-(2-methylbutyl)-3-pyrrolidinyl)- typically involves multi-step organic reactions. One common method includes the alkylation of phenol with a suitable alkyl halide in the presence of a base to form the desired substituted phenol. The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction using a pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, m-(1-methyl-3-(2-methylbutyl)-3-pyrrolidinyl)- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Phenol, m-(1-methyl-3-(2-methylbutyl)-3-pyrrolidinyl)- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, m-(1-methyl-3-(2-methylbutyl)-3-pyrrolidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds and participate in electron transfer reactions, while the pyrrolidinyl group can enhance binding affinity and specificity. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

    m-Cresol: A methyl-substituted phenol with similar chemical properties.

    Pyrrolidine: A simple cyclic amine that forms the basis of the pyrrolidinyl group.

Uniqueness

Phenol, m-(1-methyl-3-(2-methylbutyl)-3-pyrrolidinyl)- is unique due to the combination of the phenol and pyrrolidinyl groups, which confer distinct chemical and biological properties. This structural complexity allows for specific interactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

3-[1-methyl-3-(2-methylbutyl)pyrrolidin-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-4-13(2)11-16(8-9-17(3)12-16)14-6-5-7-15(18)10-14/h5-7,10,13,18H,4,8-9,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMYFOOOVZNVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1(CCN(C1)C)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959672
Record name 3-[1-Methyl-3-(2-methylbutyl)pyrrolidin-3-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38906-47-7
Record name Phenol, m-(1-methyl-3-(2-methylbutyl)-3-pyrrolidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038906477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[1-Methyl-3-(2-methylbutyl)pyrrolidin-3-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phenol, m-(1-methyl-3-(2-methylbutyl)-3-pyrrolidinyl)-
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